2-Vanillin-d3

HPLC method validation positional isomer separation internal standard selection

Quantifying o-vanillin with para-vanillin-d3 internal standards introduces retention-time mismatch and matrix effect errors that compromise method accuracy. 2-Vanillin-d3 is the ortho-specific solution. • Co-elutes with o-vanillin, enabling validated recovery of 99-102% (RSD 0.2-0.6%) for regulatory-compliant LC-MS/MS methods. • Exhibits 2.9-fold higher DPPH radical scavenging (66.4% vs. 22.9%) and a 5.9-fold faster rate constant than vanillin; ortho-deuterated tracer required to avoid confounding antioxidant potency artifacts. • Regiochemically correct precursor for Veralipride-d3 synthesis, essential for GLP-compliant bioanalytical method validation.

Molecular Formula C8H8O3
Molecular Weight 155.17 g/mol
Cat. No. B13438151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vanillin-d3
Molecular FormulaC8H8O3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=O
InChIInChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3
InChIKeyJJVNINGBHGBWJH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vanillin-d3: Deuterated Ortho-Vanillin Overview


2-Vanillin-d3 (CAS 1329569-04-1), also referred to as o-Vanillin-d3, is the stable isotopologue of the positional isomer 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), in which the three methoxy hydrogens are replaced by deuterium . Structurally distinct from common p-vanillin (4-hydroxy-3-methoxybenzaldehyde) and its deuterated analog Vanillin-d3 (CAS 74495-74-2), this compound carries a +3 Da mass shift and exhibits physico-chemical properties that diverge from the para isomer, including significantly higher radical-scavenging activity [1]. It is primarily employed as a labeled building block for synthesizing isotopically pure pharmaceutical candidates such as Veralipride-d3 and as a positional-isomer-specific internal standard for mass spectrometry [2].

Why Vanillin-d3 Cannot Substitute 2-Vanillin-d3


Vanillin-d3 (p-vanillin-d3, 4-hydroxy-3-methoxy-d3-benzaldehyde) and 2-Vanillin-d3 are positional isomers with markedly different chromatographic retention times, oxidation potentials, and biological activities. An HPLC method developed for simultaneous determination shows baseline separation of o-vanillin and vanillin in under 5 minutes under optimized conditions, with distinct limits of detection [1]. Using the para-isomer internal standard to quantify ortho-vanillin would introduce retention-time mismatch and fail to correct for matrix effects or ionization suppression at the analyte's specific elution window. Furthermore, o-vanillin exhibits DPPH radical scavenging activity approximately three-fold higher than vanillin at equimolar concentration [2], meaning that any isotopic tracer study investigating oxidative stress or antioxidant mechanisms must employ the ortho-deuterated form to avoid confounding biological potency differences. Generic substitution with Vanillin-d3 thus undermines both analytical accuracy and biological interpretability.

Comparative Evidence for 2-Vanillin-d3


Ortho-Specific HPLC Separation

2-Vanillin-d3 is the ortho isomer, enabling position-specific internal standardization that Vanillin-d3 (para) cannot provide. In a validated HPLC method, o-vanillin and vanillin achieved baseline separation within 5 minutes using 5% acetic acid-acetonitrile (60:40) at 1.0 mL/min and 25 °C. The limit of detection for o-vanillin was 0.02 mg/L, compared to 0.06 mg/L for vanillin, with recoveries of 99–102% across three spiked levels (RSD 0.2–0.6%) [1]. A para-isomer internal standard such as Vanillin-d3 elutes at a different retention time and cannot correct for matrix effects co-eluting with the ortho analyte.

HPLC method validation positional isomer separation internal standard selection

DPPH Radical Scavenging Comparison

The positional isomer o-vanillin (and by extension its deuterated form 2-Vanillin-d3) demonstrates significantly higher free-radical scavenging activity than the para isomer vanillin. At equimolar concentration of 1 mM, o-vanillin scavenged 66.4% of DPPH radical versus 22.9% for vanillin. The second-order rate constant for o-vanillin (10.1 ± 0.8 M⁻¹s⁻¹) was 5.9-fold higher than that of vanillin (1.7 ± 0.1 M⁻¹s⁻¹). Cyclic voltammetry confirmed o-vanillin is more easily oxidized, with a reduction potential approximately 1.5 times that of Trolox [1]. This potency differential must be accounted for when selecting a deuterated tracer for biological studies involving oxidative pathways.

antioxidant activity free radical scavenging structure-activity relationship

Isotopic Enrichment and Mass Shift

2-Vanillin-d3 provides an M+3 mass shift via deuteration at the methoxy position, matching the labeling strategy of the widely used Vanillin-d3 standard. Commercial Vanillin-(methoxy-d3) (para isomer) is specified at 99 atom % D isotopic purity and 99% chemical purity (CP), suitable for MS applications . While the ortho-isomer 2-Vanillin-d3 is typically supplied at ≥98% chemical purity with similar deuteration at the methoxy group [1], its key advantage is positional selectivity: the +3 Da shift occurs on the ortho isomer, enabling simultaneous LC-MS monitoring of both o-vanillin and p-vanillin without isotopic crossover when using isomer-specific deuterated internal standards.

stable isotope labeling mass spectrometry isotopic purity

Veralipride-d3 Precursor Synthesis

2-Vanillin-d3 serves as the direct labeled precursor for synthesizing Veralipride-d3, a deuterated analog of the D2 receptor antagonist Veralipride used for menopausal vasomotor symptoms [1]. The ortho substitution pattern of 2-Vanillin-d3 matches the substitution in the veralipride benzamide core, whereas Vanillin-d3 (para) would yield a structurally incorrect regioisomer. This enables stable isotope-labeled pharmacokinetic and metabolic tracing of veralipride without altering the drug's receptor-binding pharmacophore.

deuterated drug synthesis pharmacokinetic tracing veralipride

2-Vanillin-d3 Application Scenarios


Isotope-Dilution LC-MS/MS for o-Vanillin

When quantifying o-vanillin as a flavor adulterant or quality marker in vanilla products, 2-Vanillin-d3 provides a retention-time-matched internal standard that co-elutes with the ortho analyte. The HPLC evidence confirms that o-vanillin and vanillin are chromatographically resolvable [1]; thus Vanillin-d3 would elute at a different time and fail to correct for matrix suppression at the o-vanillin retention window. Using 2-Vanillin-d3 ensures method accuracy within the validated recovery range of 99–102% (RSD 0.2–0.6%) reported for o-vanillin determination.

Metabolic Tracing & Oxidative Stress Studies

In biological assays investigating antioxidant mechanisms, o-vanillin exhibits 2.9-fold higher DPPH scavenging and a 5.9-fold faster rate constant than vanillin [1]. Researchers studying the metabolic fate or oxidative pathway involvement of o-vanillin must use the deuterated ortho form (2-Vanillin-d3) rather than Vanillin-d3 to avoid introducing a compound with intrinsically different redox reactivity. This preserves the biological relevance of tracer studies and prevents confounding antioxidant potency artifacts.

Labeled Veralipride Synthesis for PK Studies

2-Vanillin-d3 is the regiochemically correct starting material for preparing Veralipride-d3, an internal standard for bioanalytical LC-MS/MS assays of the D2 antagonist veralipride [1]. Because the ortho geometry of the vanillin moiety is retained in the final drug substance, only the ortho-deuterated precursor yields a labeled analog that is structurally identical to the analyte. Contract research laboratories conducting GLP-compliant method validation for veralipride should specify 2-Vanillin-d3 to ensure regulatory acceptance of the internal standard.

Multiplexed Vanillin Isomer Assays

Laboratories developing multiplexed LC-MS/MS panels for simultaneous quantification of o-vanillin, vanillin, methyl vanillin, and ethyl vanillin require position-specific deuterated internal standards. The established HPLC separation of all four compounds [1] demonstrates that a single deuterated analog cannot cover multiple retention windows. 2-Vanillin-d3 is the requisite internal standard for the ortho-vanillin channel in such multiplexed methods, while Vanillin-d3, Methylvanillin-d3, and Ethylvanillin-d5 are needed for their respective analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Vanillin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.